Methyl 3-bromo-2,4,5-trifluorobenzoate
Overview
Description
Methyl 3-bromo-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a bromine atom. The compound is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2,4,5-trifluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 3-bromo-2,4,5-trifluorobenzyl alcohol.
Oxidation: Methyl 3-bromo-2,4,5-trifluorobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2,4,5-trifluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4,5-difluorobenzoate
- Methyl 3-bromo-2,5-difluorobenzoate
- Methyl 3-bromo-2,4-difluorobenzoate
Uniqueness
Methyl 3-bromo-2,4,5-trifluorobenzoate is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
methyl 3-bromo-2,4,5-trifluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCUQFNDBXGXNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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